CID 78060493
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Overview
Description
The compound with the identifier “CID 78060493” is a chemical entity registered in the PubChem database
Chemical Reactions Analysis
CID 78060493 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 78060493 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of CID 78060493 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
CID 78060493 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can provide insights into the distinct properties and potential advantages of this compound over other compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study. Further research and development can uncover new uses and enhance our understanding of this compound.
Properties
Molecular Formula |
C24H34BrSn |
---|---|
Molecular Weight |
521.1 g/mol |
InChI |
InChI=1S/2C10H13.C4H8Br.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4-5;/h2*5-8H,1-3H3;1-4H2; |
InChI Key |
UZXHVZXWECTQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Sn](CCCCBr)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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